molecular formula C21H19NO4 B2702129 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one CAS No. 919761-47-0

4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2702129
CAS No.: 919761-47-0
M. Wt: 349.386
InChI Key: DHTKJNFMVJQDCW-UHFFFAOYSA-N
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Description

4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is a complex organic compound that combines the structural features of isoquinoline and chromenone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 7-methoxy-2H-chromen-2-one with a suitable isoquinoline derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-2(1H)-one derivatives: These compounds share the isoquinoline core and exhibit similar biological activities.

    Chromen-2-one derivatives: Compounds with the chromenone structure also show comparable chemical reactivity and applications.

Uniqueness

4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is unique due to its combined structural features of isoquinoline and chromenone, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-25-17-6-7-18-16(11-21(24)26-19(18)12-17)10-20(23)22-9-8-14-4-2-3-5-15(14)13-22/h2-7,11-12H,8-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTKJNFMVJQDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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